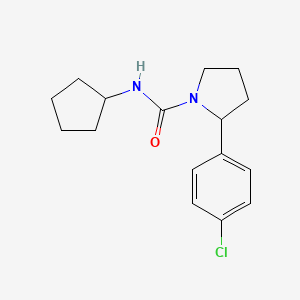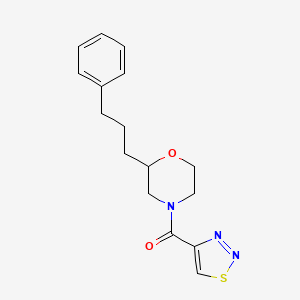![molecular formula C15H14N2O2 B6057077 2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
2-[benzylidene(oxido)amino]-1-phenylethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[benzylidene(oxido)amino]-1-phenylethanone oxime, also known as BOPO, is a chemical compound that has been widely used in scientific research. BOPO is a type of oxime, which is a functional group that contains a nitrogen atom bonded to an oxygen atom. BOPO has been used in various applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological studies.
科学的研究の応用
2-[benzylidene(oxido)amino]-1-phenylethanone oxime has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a ligand for the preparation of metal complexes. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime has also been used in biological studies, such as for the detection of reactive oxygen species (ROS) and for the inhibition of protein tyrosine phosphatases (PTPs).
作用機序
The mechanism of action of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the formation of a complex with metal ions or proteins. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can bind to metal ions such as copper, zinc, and iron, and can also interact with proteins such as PTPs. The binding of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime to metal ions or proteins can result in changes in their properties and activities, which can be studied using various techniques such as spectroscopy and crystallography.
Biochemical and Physiological Effects
2-[benzylidene(oxido)amino]-1-phenylethanone oxime has been shown to have various biochemical and physiological effects, such as the inhibition of PTPs, the detection of ROS, and the modulation of metal ion homeostasis. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 2-[benzylidene(oxido)amino]-1-phenylethanone oxime in lab experiments is its high selectivity and sensitivity for metal ions and proteins. 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can also be easily synthesized and modified for different applications. However, one limitation of using 2-[benzylidene(oxido)amino]-1-phenylethanone oxime is its potential toxicity and instability, which may affect its performance in biological studies.
将来の方向性
There are many future directions for the research and development of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. One direction is the optimization of the synthesis method to improve the yield and purity of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. Another direction is the exploration of its potential therapeutic applications, such as for the treatment of oxidative stress-related diseases. Additionally, the development of new 2-[benzylidene(oxido)amino]-1-phenylethanone oxime derivatives and analogs may lead to the discovery of new applications and mechanisms of action.
合成法
The synthesis of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime involves the reaction of 2-aminobenzophenone with hydroxylamine-O-sulfonic acid (HOSA) in the presence of acetic acid. The reaction proceeds through the formation of an oxime intermediate, which is subsequently oxidized to form 2-[benzylidene(oxido)amino]-1-phenylethanone oxime. The yield of 2-[benzylidene(oxido)amino]-1-phenylethanone oxime can be improved by using a higher concentration of HOSA and a lower temperature.
特性
IUPAC Name |
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-16-15(14-9-5-2-6-10-14)12-17(19)11-13-7-3-1-4-8-13/h1-11,18H,12H2/b16-15-,17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCHOGQHKSMDQU-AQTBHVRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC(=NO)C2=CC=CC=C2)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](\C/C(=N/O)/C2=CC=CC=C2)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-2-hydroxyimino-2-phenylethyl]-1-phenylmethanimine oxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)
![5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6057023.png)
![1-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6057033.png)

![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B6057050.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![2-{1-cyclohexyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6057070.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![methyl (1-{[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6057101.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![4-{6-[4-(2-thienylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6057108.png)